molecular formula C18H18O2 B584718 Z,Z-Dienestrol-d2 CAS No. 1346606-45-8

Z,Z-Dienestrol-d2

Cat. No. B584718
CAS RN: 1346606-45-8
M. Wt: 268.352
InChI Key: NFDFQCUYFHCNBW-RXGZYQEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . It is an estrogen receptor agonist . The molecular formula of this compound is C18H18O2 . It is used for pharmaceutical analytical testing .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 268.3 g/mol . The IUPAC name is 4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol . The InChI is InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 3 . The Exact Mass is 268.143233305 g/mol and the Monoisotopic Mass is 268.143233305 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 20 .

Scientific Research Applications

Z,Z-Dienestrol-d2 has been widely used in scientific research to study the effects of estrogens on various biological processes. It has been used to investigate the effects of estrogens on cell proliferation, cell differentiation, gene expression, and other biochemical processes. It has also been used to study the effects of estrogens on various physiological processes, such as bone metabolism, cardiovascular function, and reproductive function.

Mechanism of Action

Target of Action

Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors, which are found in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .

Mode of Action

This compound, like other estrogens, passively diffuses into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors and enters the cell’s nucleus . This interaction initiates or enhances gene transcription of protein synthesis after binding to DNA .

Biochemical Pathways

It is known that estrogens increase the hepatic synthesis of sex hormone-binding globulin (shbg), thyroid-binding globulin (tbg), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .

Pharmacokinetics

It is known that z,z-dienestrol is the major urinary metabolite of diethylstilbestrol (des) in all species studied so far . The description and mechanism of its formation have been studied primarily by Metzler .

Result of Action

The molecular and cellular effects of this compound’s action are similar to those of other estrogens. It relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .

Advantages and Limitations for Lab Experiments

Z,Z-Dienestrol-d2 has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize and is relatively stable in aqueous solution. Additionally, it has a high affinity for the estrogen receptor and is capable of producing a variety of physiological effects. However, it is important to note that this compound is not a natural hormone and thus may produce different effects than estradiol.

Future Directions

The potential future directions for research on Z,Z-Dienestrol-d2 are numerous. Further research could be conducted to examine the effects of this compound on various biological processes, such as cell proliferation, cell differentiation, and gene expression. Additionally, further research could be conducted to examine the effects of this compound on various physiological processes, such as bone metabolism, cardiovascular function, and reproductive function. Finally, further research could be conducted to examine the potential therapeutic applications of this compound, such as the treatment of certain diseases or conditions.

Synthesis Methods

Z,Z-Dienestrol-d2 can be synthesized from estradiol-17β through a process known as Wittig-Horner olefination. In this process, the estradiol-17β is reacted with a phosphonium salt in the presence of a base to form a phosphonium intermediate. This intermediate is then reacted with a Wittig reagent to form a phosphonium ylide, which is then reacted with 2-methyl-2-butenal to form the desired this compound.

Safety and Hazards

Z,Z-Dienestrol-d2 may cause cancer and is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Z,Z-Dienestrol-d2 interacts with various enzymes, proteins, and other biomolecules. It is metabolized to a peroxidative metabolite, Z,Z-dienestrol . This metabolic process involves the formation of reactive species, indicating that this compound may play a role in biochemical reactions involving covalent binding to proteins and nucleic acids .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been associated with tumorigenesis of rat mammary glands when used in combination with radiation . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to a reactive form that can bind covalently to critical cellular macromolecules, presumably DNA . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been observed that the incidence of tumors in rats treated with this compound was significantly lower than that observed in rats treated with diethylstilbestrol (DES), another synthetic estrogen . This indicates that this compound may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of reactive species. It is metabolized to Z,Z-dienestrol, a peroxidative metabolite . This metabolic process involves interactions with enzymes and possibly cofactors .

properties

IUPAC Name

4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-RXGZYQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/C(=C(\C)/[2H])/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.